1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a cyclopropylmethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentane, cyclopropylmethanol, and bromine.
Step 1 - Formation of Cyclopropylmethoxy Group: Cyclopropylmethanol is reacted with a suitable base (e.g., sodium hydride) to form the cyclopropylmethoxide ion, which is then reacted with cyclopentyl bromide to form 1-(cyclopropylmethoxy)cyclopentane.
Step 2 - Bromomethylation: The resulting 1-(cyclopropylmethoxy)cyclopentane is then subjected to bromomethylation using formaldehyde and hydrobromic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Oxidation: Cyclopentane carboxylic acids or alcohols.
Reduction: 1-(Cyclopropylmethoxy)cyclopentane.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The cyclopropylmethoxy group may influence the reactivity and stability of the compound through steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)cyclopentane: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
1-(Cyclopropylmethoxy)cyclopentane: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-1-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group, affecting its steric and electronic properties.
Uniqueness: 1-(Bromomethyl)-1-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both the bromomethyl and cyclopropylmethoxy groups, which confer distinct reactivity and steric properties
Eigenschaften
Molekularformel |
C10H17BrO |
---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(cyclopropylmethoxy)cyclopentane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-1-2-6-10)12-7-9-3-4-9/h9H,1-8H2 |
InChI-Schlüssel |
BUUBIKPJOBRRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CBr)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.